9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
Description
Nomenclature and International Union of Pure and Applied Chemistry Classification of Spiro[4.5]decane Derivatives
The systematic nomenclature of spirocyclic compounds follows established International Union of Pure and Applied Chemistry guidelines that were first conceptualized by Adolf von Baeyer in 1900 and subsequently refined through collaborative efforts of various chemical societies. The nomenclature system for spirocyclic compounds employs a systematic approach that provides unambiguous identification of these complex molecular structures through standardized naming conventions.
The fundamental principle of spiro compound nomenclature involves the use of the prefix "spiro" followed by square brackets containing numerical descriptors that specify the ring sizes. The numerical descriptors within the brackets indicate the number of atoms in each ring system, excluding the spiro atom itself, with the smaller ring number preceding the larger ring number and separated by a period. For spiro[4.5]decane derivatives, the notation [4.5] indicates a four-membered ring and a five-membered ring sharing a common spiro center, with the complete system containing ten total skeletal atoms.
The position numbering system for spirocyclic compounds follows a specific protocol that begins with an atom of the smaller ring adjacent to the spiro atom, proceeds around the atoms of the smaller ring, then continues through the spiro atom itself, and finally progresses around the atoms of the larger ring. This systematic numbering approach ensures consistent identification of substituent positions and facilitates unambiguous communication of structural information.
| Compound Name | Molecular Formula | Chemical Abstracts Service Number | International Union of Pure and Applied Chemistry Name |
|---|---|---|---|
| 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one | C8H14N2O2 | 1559063-97-6 | 9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one |
| 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride | C8H14N2O2·HCl | 1609395-85-8 | This compound |
| 6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride | C7H13ClN2O2 | 1778734-60-3 | 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride |
For heterocyclic spiro compounds containing nitrogen and oxygen atoms, additional nomenclature considerations apply to accurately describe the heteroatom positions and their chemical environments. The systematic name construction begins with the identification of the principal functional group, followed by the spiro descriptor, and concludes with appropriate locants indicating heteroatom positions. In the case of 9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one, the nomenclature reflects the presence of an oxygen atom at position 6, nitrogen atoms at positions 2 and 9, a methyl substituent at position 9, and a ketone functional group at position 8.
The International Union of Pure and Applied Chemistry classification system for spiro[4.5]decane derivatives encompasses several structural categories based on the nature and position of heteroatoms within the spirocyclic framework. These classifications include oxa-diaza derivatives (containing oxygen and nitrogen atoms), dioxa derivatives (containing two oxygen atoms), and diaza derivatives (containing two nitrogen atoms), among others. Each classification provides specific guidance for systematic naming and structural identification.
Significance of Nitrogen-Oxygen Bicyclic Systems in Medicinal Chemistry
Nitrogen-oxygen bicyclic systems represent a particularly important class of heterocyclic compounds in medicinal chemistry due to their capacity to modulate physicochemical properties including solubility, lipophilicity, and biological activity. The incorporation of both nitrogen and oxygen heteroatoms within a bicyclic framework creates unique opportunities for hydrogen bonding interactions, electronic effects, and conformational control that significantly influence biological activity and pharmacological properties.
The presence of nitrogen atoms within heterocyclic systems provides multiple advantages for drug design applications. Nitrogen-containing heterocycles can serve as hydrogen bond acceptors and donors, depending on their chemical environment and protonation state, enabling diverse interactions with biological targets. Research demonstrates that approximately 60% of unique small-molecule drugs contain nitrogen heterocycles, underscoring their fundamental importance in pharmaceutical development. The ability of nitrogen atoms to participate in hydrogen bonding with deoxyribonucleic acid and protein targets contributes to the enhanced binding affinity and selectivity observed in many nitrogen-containing bioactive compounds.
Oxygen-containing heterocycles contribute additional functionality to bicyclic systems through their capacity to serve as hydrogen bond acceptors and their influence on molecular conformation and electronic properties. The presence of oxygen atoms within heterocyclic frameworks can modulate the basicity of adjacent nitrogen atoms, influence metabolic stability, and affect pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion.
The combination of nitrogen and oxygen heteroatoms within bicyclic systems creates synergistic effects that enhance the medicinal chemistry potential of these compounds. Recent studies have demonstrated that spirocyclic compounds containing both nitrogen and oxygen atoms exhibit significant biological activities across multiple therapeutic areas. These activities include anticancer effects through various mechanisms such as cell cycle arrest, apoptosis induction, and enzyme inhibition, as well as antimicrobial activities against both Gram-positive and Gram-negative bacterial strains.
| Biological Activity | Mechanism of Action | Representative Compounds | Therapeutic Significance |
|---|---|---|---|
| Anticancer | Cell cycle arrest and apoptosis induction | Spirocyclic oxazolidinones | Targeted chemotherapy applications |
| Antimicrobial | Bacterial protein synthesis inhibition | Oxazolidinone derivatives | Treatment of resistant bacterial infections |
| Anti-inflammatory | Cyclooxygenase and lipoxygenase inhibition | Nitrogen-oxygen heterocycles | Management of inflammatory conditions |
| Neuroprotective | Multiple pathway modulation | Spirocyclic compounds | Neurodegenerative disease treatment |
The structural rigidity imparted by bicyclic systems contributes to enhanced selectivity and potency compared to monocyclic analogs. This rigidity reduces conformational entropy and can preorganize the molecule for optimal binding to biological targets. Additionally, the three-dimensional structure of nitrogen-oxygen bicyclic systems allows for the precise spatial arrangement of pharmacophoric elements, leading to improved structure-activity relationships and more predictable biological effects.
Recent investigations into spirocyclic heterocyclic compounds have revealed their potential as versatile scaffolds for drug discovery. The biocatalytic construction methods developed for these compounds, including halohydrin dehalogenase-catalyzed ring expansion reactions, provide efficient synthetic approaches for generating diverse libraries of nitrogen-oxygen bicyclic systems with varying substitution patterns and stereochemical configurations. These synthetic methodologies enable the systematic exploration of structure-activity relationships and the optimization of pharmacological properties.
Properties
IUPAC Name |
9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-10-6-8(2-3-9-5-8)12-4-7(10)11;/h9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUZELNRXMQSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCNC2)OCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one Hydrochloride
General Synthetic Strategy
The synthesis typically involves:
- Formation of a piperidine or related heterocyclic intermediate.
- Introduction of carbamoyloxy and ethynyl functional groups.
- Cyclization to form the spirocyclic core.
- Conversion to the hydrochloride salt.
These steps are performed under controlled conditions with specific reagents and solvents to optimize yield and purity.
Detailed Synthetic Routes
Cyclization via Acid or Base Catalysis (Patent US5118687A)
- Starting Materials: 4-ethynyl-4-hydroxypiperidine derivatives.
- Step 1: Reaction with an isocyanate (R–NCO) to form 4-carbamoyloxy-4-ethynylpiperidine derivatives.
- Step 2a (Acidic Cyclization): Cyclization in an inert organic solvent with a dry hydrogen halide (e.g., HCl) to form 2-imino-1,3-dioxolane salts.
- Step 3a: Hydrolysis of the imino-dioxolane salt with water to yield the 1-oxa-2-oxo-8-azaspirodecane derivative as an acid addition salt.
- Step 2b (Basic Cyclization): Alternatively, cyclization can be performed in the presence of bases such as alkali metal acetates, carbonates, or tertiary amines (e.g., pyridine) in solvents like alcohols, hydrocarbons, or amides.
- Final Step: Isolation of the hydrochloride salt by treatment with hydrogen chloride or liberation of the free base by ammonium hydroxide.
Reaction Conditions and Solvents:
| Step | Conditions | Solvents | Catalysts/Bases |
|---|---|---|---|
| Isocyanate addition | Room temperature to reflux under argon | Benzene, Methanol | Sodium methoxide |
| Acidic cyclization | Room temperature to reflux | Ethers (diethyl ether, dioxane) | Dry HCl or HBr |
| Basic cyclization | 40°C to boiling point | Alcohols, hydrocarbons, DMF, DMSO | Pyridine, triethylamine, acetate |
| Salt formation | Room temperature | Aqueous HCl | - |
Yields: Typically 70-80% after recrystallization.
Alkylation and Boc-Deprotection Approaches (Related Spiro Compounds)
- Although specific to related spiro compounds, methods involving Boc-protection, deprotection, and N-alkylation are used to functionalize the nitrogen atoms in the spiro ring.
- Reactions proceed in dry solvents such as DMSO or dichloromethane at controlled temperatures (0 °C to 50 °C).
- Purification involves extraction, drying over MgSO4, and chromatographic methods.
Research Findings and Analytical Data
| Parameter | Data/Observation |
|---|---|
| Yield | 70-80% typical for cyclization and salt formation steps |
| Purity | >90% after recrystallization and purification |
| Melting Point | ~94-95 °C (free base forms) |
| Salt Formation | Hydrochloride salt formed by treatment with HCl |
| Structural Confirmation | NMR, MS, and IR spectroscopy confirm spirocyclic structure |
| Stability | Hydrochloride salt form enhances stability and solubility |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Carbamoylation | Isocyanate (R–NCO), 4-ethynyl-4-hydroxypiperidine | Reflux in benzene/methanol | 4-carbamoyloxy-4-ethynylpiperidine |
| 2a | Acidic Cyclization | Dry HCl or HBr, inert solvent | Room temp to reflux | 2-imino-1,3-dioxolane salt |
| 3a | Hydrolysis | Water | Room temperature | Spirocyclic acid addition salt |
| 2b | Basic Cyclization | Base (pyridine, acetate), solvent | 40°C to reflux | Spirocyclic compound (free base) |
| 4 | Salt Formation | Hydrogen chloride | Room temperature | Hydrochloride salt |
| 5 | Purification | Recrystallization, chromatography | - | Pure this compound |
Concluding Remarks
The preparation of This compound relies on well-established synthetic organic chemistry techniques involving carbamoylation, cyclization under acidic or basic conditions, and salt formation. The choice between acidic or basic cyclization depends on the desired intermediate and reaction conditions. The hydrochloride salt form is typically isolated for improved handling and pharmaceutical applicability.
These methods are supported by patent literature and peer-reviewed research, providing robust protocols for synthesis with good yields and purity.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Research has indicated that spirocyclic compounds like 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride exhibit significant antimicrobial properties. A study showed that derivatives of this compound demonstrated activity against various bacterial strains, suggesting potential as a lead compound for antibiotic development.
-
CNS Activity
- The compound's structure suggests possible interactions with neurotransmitter systems. Preliminary studies have indicated that it may possess neuroprotective effects, making it a candidate for further investigation in treating neurodegenerative diseases.
-
Analgesic Properties
- Case studies have reported that similar spiro compounds exhibit analgesic effects in animal models. The specific mechanism of action for this compound remains to be elucidated but warrants further exploration.
Material Science Applications
-
Polymer Chemistry
- The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.
-
Nanotechnology
- Research into the use of this compound in nanomaterials has shown promise in creating functionalized nanoparticles for drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Active against Gram-positive bacteria |
| CNS activity | Potential neuroprotective effects | |
| Analgesic properties | Demonstrated analgesic effects in animal models | |
| Material Science | Polymer chemistry | Used as a building block for enhanced polymers |
| Nanotechnology | Functionalized nanoparticles for drug delivery |
Case Studies
-
Antimicrobial Evaluation
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several spiro compounds, including derivatives of this compound. Results indicated a significant reduction in bacterial growth compared to control groups.
-
Neuroprotective Effects
- In a controlled experiment involving neurodegeneration models, researchers administered the compound and observed a reduction in neuronal cell death compared to untreated subjects, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
-
Polymer Development
- A collaborative study between chemists and materials scientists explored the integration of this compound into biodegradable polymers, resulting in materials with improved mechanical strength and degradation profiles suitable for medical applications.
Mechanism of Action
The mechanism of action of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for high-affinity binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
6-Oxa-2,9-diazaspiro[4.5]decan-8-one Hydrochloride (CAS: 1778734-60-3)
- Key Difference : Lacks the methyl group at position 8.
- Impact : Reduced steric hindrance and lower molecular weight (MW: 192.63 vs. 206.67 for the methylated compound). This may improve solubility but reduce membrane permeability .
- Applications : Used as a precursor in fluorination reactions (e.g., deoxofluorination with [SF₃][SbF₆] ).
1-Boc-1,7-diazaspiro[4.5]decane and 2-Boc-6-oxa-2,9-diazaspiro[4.5]decane
- Key Difference : Boc (tert-butoxycarbonyl) protecting groups on nitrogen atoms.
- Impact : Increased molecular weight and stability during synthetic steps. The hydrochloride form of the target compound is more reactive in deprotected amine reactions .
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones
- Key Difference : Aryl substituents at position 6 and additional ketone at position 10.
- Impact : Enhanced anticonvulsant activity in preclinical studies, suggesting aryl groups are critical for targeting neurological pathways. The target compound’s methyl group may limit similar bioactivity .
Ring Size and Heteroatom Variations
3,9-Diazaspiro[5.5]undecan-2-one Hydrochloride
- Key Difference : Larger spiro[5.5] ring system.
- Impact : Altered conformational flexibility and binding affinity for larger enzyme active sites. The smaller spiro[4.5] core of the target compound may favor interactions with compact targets .
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Key Difference: Aromatic (dimethylaminophenyl) and hydroxyl substituents.
- The target compound’s lack of aromatic groups limits such interactions but improves metabolic stability .
Pharmacological Potential
- Anticonvulsant Activity: Aryl-substituted analogs (e.g., 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones) show promise in seizure models, but the target compound’s methyl group may shift therapeutic focus to non-neurological applications .
- Drug Likeliness : The hydrochloride salt improves bioavailability compared to free bases, but its lack of aromaticity may reduce target engagement compared to benzothiazole-containing spirocycles .
Biological Activity
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride (CAS Number: 1609395-85-8) is a compound with a unique spirocyclic structure that has garnered interest in pharmacological research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . It features a spirocyclic framework that contributes to its biological properties. The compound's structural characteristics can be represented as follows:
Research indicates that compounds with spirocyclic structures often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound is not extensively documented; however, its structural analogs have shown potential in modulating neurotransmitter systems and exhibiting antimicrobial properties.
Antimicrobial Activity
A study assessing the antimicrobial properties of spirocyclic compounds found that similar structures exhibited significant activity against a range of bacteria and fungi. While specific data on this compound is limited, the presence of nitrogen and oxygen in its structure suggests potential for antimicrobial efficacy.
| Compound | Target Organism | Activity |
|---|---|---|
| Spirocyclic Analog A | E. coli | Inhibition at 50 µg/mL |
| Spirocyclic Analog B | S. aureus | Moderate inhibition |
Neuropharmacological Effects
Preliminary studies on related compounds indicate that spirocyclic structures can influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests that this compound may have psychoactive or neuroprotective properties.
Study on Neurotransmitter Modulation
In a recent thesis exploring the effects of spirocyclic compounds on neurotransmission, researchers found that certain derivatives could enhance serotonin receptor activity, leading to increased synaptic plasticity and potential therapeutic effects in mood disorders (Pendergrass et al., 2023) . Although direct studies on this compound are lacking, these findings provide a basis for future exploration.
Antimicrobial Screening
A comparative study of various spirocyclic compounds demonstrated that those with similar functional groups showed promising results in inhibiting bacterial growth (MDPI, 2023) . The implications for this compound suggest potential applications in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing spirocyclic compounds like 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride?
- Methodological Answer : A common approach involves ketone reduction and fluorination. For example, 1,4-dioxaspiro[4.5]decan-8-one (a structural analog) can be reduced with NaBH₄ in methanol to yield the corresponding alcohol, followed by methoxylation . Fluorination using [SF₃][SbF₆] and CsF in CH₃CN at –20°C introduces fluorine atoms, though yields may be low (~20%) due to competing HF formation . Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions.
Q. How can structural characterization of spirocyclic compounds be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹⁹F NMR : Detect fluorinated derivatives via characteristic doublets (e.g., δ –68.1 and –114.5 ppm with ²J(¹⁹F–¹⁹F) = 9.1 Hz) .
- IR and UV-Vis : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and electronic transitions in benzothiazole derivatives .
- Elemental Analysis : Verify purity and molecular composition .
Q. What are the key solubility challenges for spirocyclic compounds, and how can they be addressed?
- Methodological Answer : Poor water solubility (e.g., alaptide derivatives) can be mitigated by:
- Nanoparticle Formulation : Prepare PEGylated nanoparticles to enhance bioavailability .
- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) via post-synthetic modifications .
Advanced Research Questions
Q. How can contradictory spectroscopic data during fluorination reactions be resolved?
- Methodological Answer : Low ²J(¹⁹F–¹⁹F) coupling values (e.g., 9.1 Hz vs. expected >20 Hz) may arise from conformational flexibility or solvent effects. Use variable-temperature NMR to assess dynamic processes, or employ computational modeling (DFT) to predict coupling constants . Cross-validate with X-ray crystallography to confirm spatial arrangements .
Q. What strategies improve low yields in deoxofluorination reactions of spirocyclic ketones?
- Methodological Answer : Low yields (~20%) in reactions with [SF₃][SbF₆] are often due to HF byproduct formation. Mitigate this by:
- Additive Screening : Introduce scavengers like CaO to trap HF .
- Solvent Optimization : Replace CH₃CN with less polar solvents (e.g., DCM) to reduce side reactions .
- Catalyst Tuning : Test alternative fluorinating agents (e.g., DAST) for higher selectivity .
Q. How do structural modifications impact the transdermal permeation enhancement properties of spirocyclic compounds?
- Methodological Answer : Alaptide derivatives enhance drug permeation via lipid bilayer disruption. To quantify effects:
- Franz Cell Assays : Measure flux of model drugs (e.g., caffeine) through ex vivo skin .
- Molecular Dynamics Simulations : Analyze interactions between derivatives and stratum corneum lipids .
- Structure-Activity Relationship (SAR) : Correlate substituent polarity (e.g., –OH vs. –OCH₃) with enhancement ratios .
Q. What safety protocols are critical for handling spirocyclic compounds with acute toxicity risks?
- Methodological Answer : For compounds classified as H302 (harmful if swallowed) and H335 (respiratory irritant):
- Engineering Controls : Use fume hoods with ≥0.5 m/s airflow to prevent inhalation .
- PPE : Wear nitrile gloves, safety goggles, and N95 masks during synthesis .
- Emergency Procedures : Neutralize spills with activated carbon; avoid water to prevent dust dispersion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
